(3'R,5'S)-3'-Hydroxycotinine Acetate
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Overview
Description
(3’R,5’S)-3’-Hydroxycotinine Acetate is a chiral compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’R,5’S)-3’-Hydroxycotinine Acetate typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts or biocatalysts to achieve high enantioselectivity. For example, the asymmetric synthesis of similar compounds has been achieved using carbonyl reductases and cofactor co-immobilization strategies . The reaction conditions often include mild temperatures and specific pH levels to optimize the yield and enantioselectivity.
Industrial Production Methods
Industrial production of (3’R,5’S)-3’-Hydroxycotinine Acetate may involve large-scale biocatalytic processes. These processes utilize whole-cell biotransformations or immobilized enzymes to convert starting materials into the desired chiral product. The use of biocatalysts offers advantages such as high specificity, mild reaction conditions, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3’R,5’S)-3’-Hydroxycotinine Acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of (3’R,5’S)-3’-Hydroxycotinine Acetate often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from the reactions of (3’R,5’S)-3’-Hydroxycotinine Acetate depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
(3’R,5’S)-3’-Hydroxycotinine Acetate has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: (3’R,5’S)-3’-Hydroxycotinine Acetate is investigated for its potential therapeutic applications.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3’R,5’S)-3’-Hydroxycotinine Acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl (2-methylpyridin-3-yl)methanone: This compound shares a similar piperidine structure and is used in organic synthesis and pharmaceutical research.
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound is a chiral intermediate used in the synthesis of lipid-lowering drugs.
Uniqueness
(3’R,5’S)-3’-Hydroxycotinine Acetate is unique due to its specific stereochemistry and reactivity. Its high enantioselectivity and ability to undergo various chemical reactions make it valuable for diverse applications in research and industry. Additionally, its potential therapeutic applications and role in studying enzyme mechanisms further highlight its significance .
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
[(3R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)17-11-6-10(14(2)12(11)16)9-4-3-5-13-7-9/h3-5,7,10-11H,6H2,1-2H3/t10?,11-/m1/s1 |
InChI Key |
ZCLBVMFGRVMSHK-RRKGBCIJSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC(N(C1=O)C)C2=CN=CC=C2 |
Canonical SMILES |
CC(=O)OC1CC(N(C1=O)C)C2=CN=CC=C2 |
Origin of Product |
United States |
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